4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid is an aromatic carboxylic acid and a member of thiazoles .
Synthesis Analysis
Thiazoles have been synthesized through various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . The 5-aryl-1,3-thiazole core has been successfully functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . Other methods include copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Coenzyme Potential and Biological Distribution
2-Acetylthiazole-4-carboxylic acid, a compound related to the chemical structure of interest, was identified across a wide range of organisms, suggesting its role as a previously undescribed coenzyme due to its reactive carbonyl group and widespread occurrence. This highlights the potential biological significance and utility of thiazole derivatives in understanding biochemical pathways and functions (R. White, 1990).
Structural Analysis and Chemical Synthesis
The synthesis and structural elucidation of thiazole derivatives, such as 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, have been reported, providing insights into their crystallographic characteristics and chemical behavior. Such studies are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science (A. Kennedy et al., 1999).
Antimicrobial and Anticancer Applications
Research into thiazole derivatives has also extended into their antimicrobial and anticancer potential. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activity, underscoring the therapeutic possibilities of such compounds in combating infectious diseases (M. Noolvi et al., 2016).
Corrosion Inhibition
Thiazole hydrazones have shown promise as corrosion inhibitors, indicating their utility in industrial applications for protecting metals against degradation in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industries (Turuvekere K. Chaitra et al., 2016).
Safety and Hazards
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known to exhibit diverse biological activities . For instance, some thiazole derivatives have been found to interact with topoisomerase II, leading to DNA double-strand breaks and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific interactions of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid with these biomolecules would need to be determined through experimental studies.
Cellular Effects
Thiazole derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
properties
IUPAC Name |
4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3-4(10-2)7-5(11-3)6(8)9/h1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJPKEYDHAOWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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